3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Description

Molecular Architecture and Functional Group Analysis

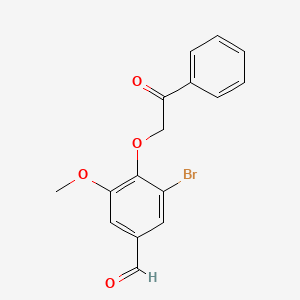

The molecular structure of this compound exhibits a complex arrangement of functional groups attached to a benzene ring core. The compound possesses the molecular formula Carbon sixteen Hydrogen thirteen Bromine Oxygen four, with a molecular weight of 349.17 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 3-bromo-5-methoxy-4-phenacyloxybenzaldehyde, which reflects its systematic nomenclature based on the substituent positions.

The benzene ring serves as the central scaffold, bearing four distinct substituents that significantly influence the compound's chemical properties. At the 3-position, a bromine atom provides halogen functionality, while the 5-position contains a methoxy group consisting of a methyl group attached to oxygen. The aldehyde functional group, characterized by a carbonyl carbon bonded to hydrogen, occupies a position on the benzene ring, contributing to the compound's reactivity profile.

The most structurally complex substituent is the 2-oxo-2-phenylethoxy group at the 4-position, which creates a phenacyloxy linkage. This group consists of a phenyl ring connected through an ethoxy bridge that contains a ketone functionality, effectively linking two aromatic systems through an ether bond. The Simplified Molecular Input Line Entry System representation COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)C2=CC=CC=C2 illustrates the connectivity pattern of atoms within the molecule.

| Molecular Property | Value |

|---|---|

| Molecular Formula | Carbon sixteen Hydrogen thirteen Bromine Oxygen four |

| Molecular Weight | 349.17 grams per mole |

| International Union of Pure and Applied Chemistry Name | 3-bromo-5-methoxy-4-phenacyloxybenzaldehyde |

| Chemical Abstracts Service Registry Number | 712348-62-4 |

| PubChem Compound Identifier | 973886 |

The InChI (International Chemical Identifier) string InChI=1S/C16H13BrO4/c1-20-15-8-11(9-18)7-13(17)16(15)21-10-14(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3 provides a standardized representation of the molecular structure. This notation indicates the presence of hydrogen atoms at specific positions and confirms the connectivity pattern observed in the molecular framework.

Crystallographic Studies and Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, insights can be drawn from studies of related benzaldehyde derivatives that exhibit similar structural features. Research on substituted benzaldehyde compounds has demonstrated that molecular conformation is significantly influenced by intermolecular interactions and crystal packing forces.

Studies of benzaldehyde derivatives with multiple substituents have shown that the relative orientation of aromatic rings plays a crucial role in determining overall molecular geometry. In compounds containing phenacyloxy groups, the dihedral angles between aromatic rings typically range from 70 to 85 degrees, indicating non-coplanar conformations that minimize steric hindrance. The presence of the bromine atom and methoxy group in this compound likely influences the rotational freedom around the ether linkage connecting the two aromatic systems.

Crystal structure analyses of related compounds have revealed that hydrogen bonding interactions, particularly those involving carbonyl oxygen atoms, play important roles in stabilizing molecular assemblies. The aldehyde and ketone functionalities in this compound provide multiple sites for potential hydrogen bond formation, which could influence crystal packing arrangements and molecular conformations in the solid state.

Computational studies on similar benzaldehyde derivatives have indicated that the methoxy group typically adopts conformations that minimize steric interactions with adjacent substituents. The bromine atom, being relatively large, may impose additional conformational constraints that affect the overall molecular geometry and influence intermolecular interactions in crystalline environments.

Comparative Structural Analysis with Related Benzaldehyde Derivatives

The structural features of this compound can be compared with several related benzaldehyde derivatives to understand the effects of different substituent patterns. 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde) shares the bromine and methoxy substituents but differs in having a hydroxyl group instead of the phenacyloxy substituent. This comparison highlights the significant structural complexity introduced by the phenacyloxy group in the target compound.

3-Bromo-5-methoxybenzaldehyde represents a simpler structural analog lacking the phenacyloxy substitution. With molecular formula Carbon eight Hydrogen seven Bromine Oxygen two and molecular weight 215.044 grams per mole, this compound provides insight into the base structural framework without the additional aromatic system. The absence of the phenacyloxy group results in a more planar molecular structure and different physicochemical properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C16H13BrO4 | 349.17 | Complete phenacyloxy substitution |

| 5-Bromovanillin | C8H7BrO3 | 231.04 | Hydroxyl group instead of phenacyloxy |

| 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | 215.044 | No 4-position substitution |

| 3-Bromo-4,5-dimethoxybenzaldehyde | C9H9BrO3 | 245.07 | Additional methoxy instead of phenacyloxy |

The presence of the phenacyloxy group in this compound introduces significant structural complexity compared to simpler benzaldehyde derivatives. This substitution pattern creates a biaryl system connected through an ether linkage, potentially leading to restricted rotation and preferred conformational arrangements. The ketone functionality within the phenacyloxy group provides an additional electron-withdrawing effect that may influence the electronic properties of the benzaldehyde ring system.

Comparative analysis with 3-Bromo-4,5-dimethoxybenzaldehyde reveals the impact of replacing a methoxy group with the phenacyloxy substituent. While both compounds contain bromine and methoxy groups, the phenacyloxy substitution dramatically increases molecular complexity and introduces additional sites for intermolecular interactions. This structural modification likely affects solubility, reactivity, and biological activity profiles compared to simpler analogs.

Properties

IUPAC Name |

3-bromo-5-methoxy-4-phenacyloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-20-15-8-11(9-18)7-13(17)16(15)21-10-14(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVBHKOHBKHRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Vanillin Derivatives

5-Methoxy-4-hydroxybenzaldehyde is commercially available but can be synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through regioselective demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C. This yields 3,4-dihydroxybenzaldehyde, which is selectively methylated at the C5 position using methyl iodide and potassium carbonate in acetone.

Key Reaction:

$$

\text{Vanillin} \xrightarrow{\text{BBr}3, -78^\circ \text{C}} 3,4\text{-dihydroxybenzaldehyde} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}3} 5\text{-methoxy-4-hydroxybenzaldehyde}

$$

Regioselective Bromination at C3

Electrophilic Aromatic Bromination

The methoxy group at C5 activates the aromatic ring for electrophilic substitution, directing bromine to the para position (C3) relative to the hydroxyl group. Bromination is performed using bromine (Br₂) in acetic acid at 0–5°C, yielding 3-bromo-5-methoxy-4-hydroxybenzaldehyde.

Optimization Notes:

- Solvent : Acetic acid enhances bromine solubility and stabilizes the bromonium ion.

- Temperature : Low temperatures minimize dibromination.

- Yield : 70–85% after recrystallization from ethanol.

Installation of the Phenacyloxy Group at C4

Williamson Ether Synthesis

The phenolic hydroxyl at C4 reacts with α-bromoacetophenone in a nucleophilic substitution under basic conditions. Potassium carbonate in acetone facilitates deprotonation, generating a phenoxide ion that attacks the α-carbon of bromoacetophenone.

Reaction Conditions:

- Base : K₂CO₃ (2.5 equiv)

- Solvent : Acetone, reflux (56°C)

- Time : 12–16 hours

- Yield : 60–75%

Mechanism:

$$

\text{Phenoxide} + \text{PhCOCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{PhCOCH}2\text{O-aryl} + \text{KBr}

$$

Alternative Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples the phenol with 2-hydroxyacetophenone , though this method is less cost-effective.

Functional Group Interconversion Strategies

Aldehyde Protection

To prevent aldehyde oxidation during bromination, acetal protection is employed. The aldehyde is treated with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene, forming a 1,3-dioxolane intermediate. Deprotection post-bromination is achieved using aqueous HCl.

Protection:

$$

\text{RCHO} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{PTSA}} \text{RCH(OCH}2\text{CH}2\text{O)}

$$

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with residual solvents (acetone, acetic acid) below ICH limits.

Industrial-Scale Considerations

Cost-Effective Brominating Agents

While Br₂ is standard, dibromoisocyanuric acid (DBI) offers safer handling and higher atom economy in flow reactors, as demonstrated in analogous bromodecarboxylations.

Solvent Recycling

Acetone and acetic acid are recovered via distillation, reducing waste and production costs.

Challenges and Optimization Opportunities

Competing Side Reactions

Green Chemistry Approaches

Photocatalytic bromination using UV light and N-bromosuccinimide (NBS) could enhance selectivity, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: It may be used in the development of pharmaceutical compounds.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde can be compared with similar compounds such as:

2-Bromo-4-hydroxy-5-methoxybenzaldehyde: This compound has similar structural features but differs in the position of the bromine and hydroxyl groups.

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime: This compound contains an oxime group instead of the phenylethoxy group.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity .

Biological Activity

3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde, with the CAS number 712348-62-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₁₆H₁₃BrO₄

- Molecular Weight : 349.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. The compound's structure allows it to participate in various biochemical pathways, influencing cellular functions.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Protein Interactions : It could modulate protein-protein interactions critical for cellular signaling.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This suggests that this compound may also possess such activities.

Antimicrobial Activity

Studies have shown that benzaldehyde derivatives can exhibit antimicrobial properties. The presence of the bromine and methoxy groups may enhance the compound's efficacy against various pathogens.

Case Studies

-

In Vitro Studies : Preliminary studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 12 P. aeruginosa 10 - Cell Viability Assays : In cell line studies, this compound has shown a dose-dependent increase in cell viability under oxidative stress conditions, supporting its role as an antioxidant.

Synthesis and Research Applications

The synthesis of this compound typically involves:

- Bromination of the parent compound.

- Alkylation or acylation to introduce the phenylethoxy group.

This compound serves as an intermediate in the synthesis of various organic compounds and has applications in:

- Medicinal Chemistry : Development of new pharmaceuticals targeting cancer and infectious diseases.

- Proteomics Research : Studying protein interactions and functions.

Q & A

Q. What are the recommended safety protocols for handling 3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde in laboratory settings?

- Methodological Answer : Safety measures include:

- Eye/Skin Protection : Immediate flushing with water for 15 minutes upon contact, followed by consultation with an ophthalmologist or physician .

- Inhalation/Ingestion : Move to fresh air or rinse mouth with water (if conscious), then seek medical attention .

- Handling : Use personal protective equipment (PPE) such as gloves, lab coats, and respiratory protection to avoid inhalation of vapors or dust .

Note: Toxicological data for this compound are limited; assume high hazard potential until proven otherwise .

Q. What synthetic routes are available for preparing derivatives of this compound?

- Methodological Answer : A common approach involves Schiff base formation via condensation of aldehyde-containing intermediates with amines. For example:

- React 2-bromo-4-hydroxy-5-methoxybenzaldehyde (analogous to the target compound) with 4-methoxyaniline in methanol at room temperature for 30 minutes, yielding crystalline products suitable for X-ray analysis .

- Optimize reaction conditions (solvent, temperature, stoichiometry) to control stereochemistry, as seen in the trans-configuration of C(7)=N(1) bonds in related Schiff bases .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking at 3.758 Å and hydrogen bonding in Schiff base derivatives) .

- GC-MS/NMR : Confirm reaction conversion and selectivity (e.g., 99.5% styrene oxidation to styrene oxide and benzaldehyde in catalytic studies) .

- HPLC/Purity Analysis : Use >95.0% purity thresholds (HPLC) for reliable experimental reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or selectivity for derivatives of this compound?

- Methodological Answer :

- Systematic Screening : Vary solvents (e.g., methanol vs. ethanol), catalysts (e.g., Ce-MOFs for oxidation control), and reaction times to identify optimal conditions .

- Cross-Validation : Compare GC-MS, NMR, and crystallographic data to confirm product identity when discrepancies arise (e.g., styrene oxide vs. benzaldehyde selectivity in catalytic systems) .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables affecting yield .

Q. What strategies are recommended for enhancing the stability of this compound in solution?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis of the 2-oxo-2-phenylethoxy group .

- Temperature Control : Store solutions at –20°C under inert gas (N₂/Ar) to prevent oxidative degradation .

- Additives : Incorporate stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .

Q. How can computational modeling guide the design of functional derivatives for specific applications (e.g., catalysis or drug discovery)?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity toward nucleophiles or electrophiles .

- Molecular Docking : Screen derivatives against biological targets (e.g., enzymes) to prioritize synthesis of high-potential candidates .

- QSAR Studies : Correlate substituent effects (e.g., bromine/methoxy groups) with biological activity or catalytic performance .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high purity?

- Methodological Answer :

- Purification : Use recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to remove brominated byproducts .

- Process Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progression and impurity formation in real time .

- Yield Optimization : Balance stoichiometric ratios (e.g., 1:1 aldehyde:amine for Schiff bases) and avoid excess reagents that complicate downstream purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.